gibberellin A10

Beschreibung

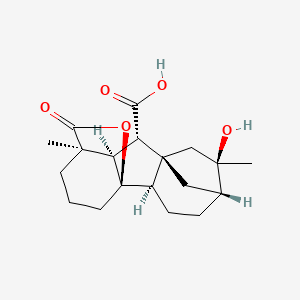

Structure

3D Structure

Eigenschaften

Molekularformel |

C19H26O5 |

|---|---|

Molekulargewicht |

334.4 g/mol |

IUPAC-Name |

(1R,2R,5R,6R,8R,9S,10R,11R)-6-hydroxy-6,11-dimethyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid |

InChI |

InChI=1S/C19H26O5/c1-16-6-3-7-19(24-15(16)22)11-5-4-10-8-18(11,9-17(10,2)23)12(13(16)19)14(20)21/h10-13,23H,3-9H2,1-2H3,(H,20,21)/t10-,11-,12-,13-,16-,17-,18-,19-/m1/s1 |

InChI-Schlüssel |

WGVIRXSVGNPFAX-PXWMZSRESA-N |

Isomerische SMILES |

C[C@@]12CCC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)[C@](C5)(C)O)C(=O)O)OC2=O |

Kanonische SMILES |

CC12CCCC3(C1C(C45C3CCC(C4)C(C5)(C)O)C(=O)O)OC2=O |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Gibberellin A10 has several practical applications in agriculture:

- Promoting Seed Germination : Gibberellin A10 stimulates the germination of various seeds by breaking dormancy and enhancing metabolic activity. This is particularly useful for crops that exhibit seed dormancy, allowing for more uniform germination and improved crop yields .

- Enhancing Crop Growth : The application of gibberellin A10 can lead to increased stem elongation and overall plant height. This is beneficial for crops such as rice and barley, where taller plants can improve light capture and yield .

- Inducing Flowering : Gibberellin A10 can induce flowering in certain plant species, which is crucial for the production of fruits and seeds. This property is especially valuable in horticulture for controlling flowering times in ornamental plants .

- Improving Fruit Quality : In fruit crops, gibberellin A10 has been used to enhance fruit size and quality. For instance, it can be applied to grapes to promote seedless varieties and improve fruit set .

Horticultural Applications

In horticulture, gibberellin A10 is applied to manipulate growth patterns:

- Controlling Plant Architecture : By regulating stem elongation and internode length, gibberellin A10 helps shape the overall architecture of ornamental plants. This application is essential for creating aesthetically pleasing landscapes .

- Enhancing Flowering in Ornamental Plants : The use of gibberellin A10 can synchronize flowering in ornamental species, making them more marketable during specific seasons .

Research Applications

Gibberellin A10 serves as an important tool in plant research:

- Understanding Hormonal Interactions : Researchers use gibberellin A10 to study its interactions with other plant hormones such as auxins and cytokinins. These studies help elucidate complex signaling pathways that regulate plant growth and development .

- Genetic Studies : Gibberellin A10 is used in genetic experiments to analyze mutations related to gibberellin biosynthesis and signaling pathways. This research aids in understanding how plants adapt to environmental changes through hormonal regulation .

Case Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.